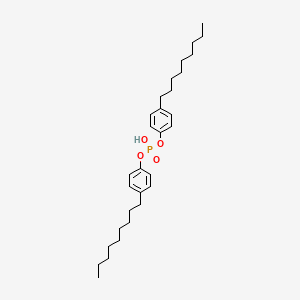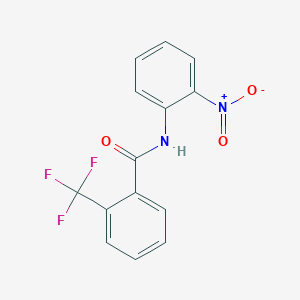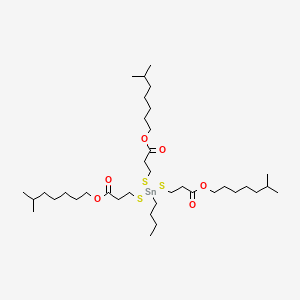
o-Di-tert-amylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Di-tert-amylbenzene: is an organic compound with the molecular formula C16H26 . It is a derivative of benzene, where two tert-amyl groups are attached to the ortho positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Di-tert-amylbenzene typically involves the alkylation of benzene with tert-amyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the ortho-substituted product.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the side-chain alkylation of cumene with ethylene over a solid superbase catalyst such as K/KOH/γ-Al2O3. This method allows for high conversion rates and selectivity towards the desired product .
Chemical Reactions Analysis
Types of Reactions: o-Di-tert-amylbenzene undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
o-Di-tert-amylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of o-Di-tert-amylbenzene in chemical reactions involves the activation of the benzylic positions due to the presence of the tert-amyl groups. These positions are more reactive and can undergo various transformations, such as oxidation and substitution, facilitated by the resonance stabilization of the resulting intermediates .
Comparison with Similar Compounds
tert-Butylbenzene: Similar in structure but with tert-butyl groups instead of tert-amyl groups.
tert-Pentylbenzene: Another alkylbenzene with tert-pentyl groups.
Uniqueness: o-Di-tert-amylbenzene is unique due to the presence of two bulky tert-amyl groups at the ortho positions, which significantly influence its reactivity and steric properties compared to other alkylbenzenes .
Properties
CAS No. |
3370-28-3 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1,2-bis(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26/c1-7-15(3,4)13-11-9-10-12-14(13)16(5,6)8-2/h9-12H,7-8H2,1-6H3 |
InChI Key |
IQKPRDMUYVQFBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=CC=C1C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



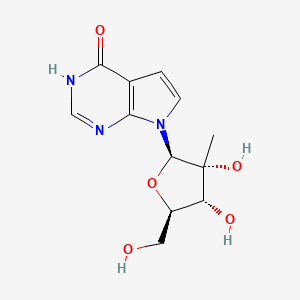
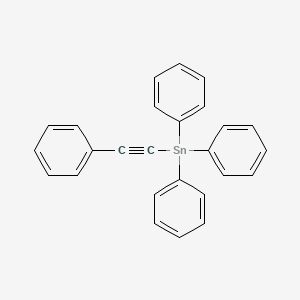
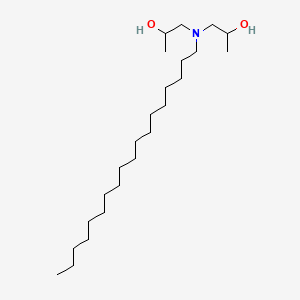
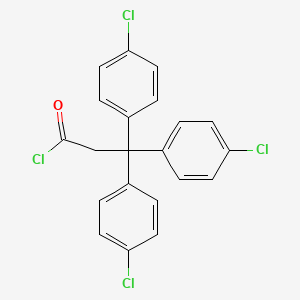
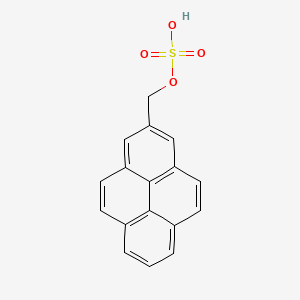

![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B15343429.png)
![(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B15343436.png)
![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
